1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
1-bromo-3-cyclopropylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRGLMSPLUGYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine involves several methodologies. One common approach is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the imidazopyridine core. This process often involves the use of brominating agents to introduce the bromo substituent at the desired position . Industrial production methods typically involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.
Cycloaddition Reactions: The imidazopyridine core can participate in cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include brominating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.
Biochemistry: The compound is used in studies involving enzyme inhibition and protein interactions.
Material Science: Its unique structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares key structural analogs of 1-bromo-3-cyclopropylimidazo[1,5-a]pyridine, highlighting substituent effects:
Photophysical Properties
Imidazo[1,5-a]pyridine derivatives exhibit solvatochromism and large Stokes shifts (up to 150 nm), making them ideal for membrane probe applications . Key comparisons:
- This compound: The cyclopropyl group may enhance membrane intercalation due to increased hydrophobicity, while bromine reduces emission intensity compared to non-halogenated analogs.
- 3-Ethylimidazo[1,5-a]pyridine : Alkyl chains improve lipid bilayer interaction but reduce quantum yield due to steric effects .
- Dimeric Derivatives: Symmetrical bis-imidazo[1,5-a]pyridines (e.g., compounds 2–4 in ) show redshifted emission (λem ≈ 500 nm) compared to monomers (λem ≈ 450 nm), attributed to extended π-conjugation.
Reactivity and Functionalization
- 1-Bromo Derivatives : Serve as intermediates for cross-coupling reactions (e.g., Suzuki–Miyaura) to introduce aryl or alkyl groups .
- 3-Substituted Derivatives : Electron-donating groups (e.g., cyclopropyl) increase nucleophilic aromatic substitution (NAS) reactivity at the 1-position, whereas electron-withdrawing groups (e.g., -CHO) deactivate the ring .
Biological Activity
1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a fused imidazole and pyridine ring with a bromine atom at the first position and a cyclopropyl group at the third position. The synthesis typically involves cyclocondensation reactions using readily available starting materials, often employing brominating agents to introduce the bromo substituent effectively .
Synthesis Methods:
- Cyclocondensation Reaction: A common method where starting materials undergo cyclization to form the imidazopyridine core.
- Bromination: Introducing the bromine atom at the desired position to enhance reactivity.
Biological Activity
The biological activity of this compound has been explored across various studies, highlighting its potential in several therapeutic areas.
Anticancer Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine, including this compound, exhibit significant anticancer properties. For example, studies have shown that related compounds can decrease the viability of various cancer cell lines by inducing apoptosis .
Key Findings:
- Cell Lines Tested: Human leukemia (HL-60), melanoma (SK-MEL-1), and other cancer models.
- Mechanism: Induction of apoptosis and inhibition of cell proliferation are common mechanisms observed in these studies.
Antimicrobial Properties
The compound also displays notable antimicrobial activity. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds suggest strong antibacterial properties .
Antimicrobial Activity Data:
| Compound | MIC Value (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.78 | Salmonella enterica |
| This compound | 0.097 | Streptococcus pyogenes |
Understanding how this compound exerts its biological effects is crucial for optimizing its therapeutic potential. The compound likely interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in cancer progression.
- Receptor Modulation: Binding to receptors can modulate their activity, influencing various biological responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects: A recent study demonstrated that derivatives of imidazo[1,5-a]pyridine showed a marked decrease in cell viability across multiple cancer cell lines .
- Antimicrobial Efficacy: Another research highlighted the compound's effectiveness against common pathogens, indicating its potential as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
